2-Amino-5-isopropylphenol

Analytical Chemistry Quality Control Synthetic Chemistry

Researchers seeking a reliable aminophenol building block for oxidative hair dye formulations or organic synthesis should consider this compound. Generic aminophenols cannot be substituted due to position-dependent effects on color outcomes and formulation stability. - Validated in oxidative hair dye patent literature for achieving desired color development. - Para-isopropyl pattern provides favorable micellar solubilization for surfactant-based delivery systems. - 97% purity standard with batch-specific NMR, HPLC, and GC verification ensures reproducibility.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 139729-85-4
Cat. No. B150429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-isopropylphenol
CAS139729-85-4
SynonymsPhenol, 2-amino-5-(1-methylethyl)- (9CI)
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)N)O
InChIInChI=1S/C9H13NO/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,10H2,1-2H3
InChIKeyIFCGVNYNIRTWNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-isopropylphenol: Building Block for Oxidative Hair Dye & Synthesis


2-Amino-5-isopropylphenol (CAS 139729-85-4) is a para-isopropyl substituted 2-aminophenol with molecular formula C₉H₁₃NO and molecular weight 151.21 g/mol . The compound features both an amino group at the 2-position and a phenolic hydroxyl group on the benzene ring, along with an isopropyl substituent at the 5-position, making it a multifunctional building block for organic synthesis and oxidative hair dye formulations [1].

Building block For oxidative hair dye formulation studies and organic synthesis
Multifunctional Amino, hydroxyl, and isopropyl substituents enable diverse derivatization
Procurement note Multi-method QC availability may support batch reproducibility

2-Amino-5-isopropylphenol: Structural Isomer and Performance Impact


Within the aminophenol class, compounds cannot be generically interchanged due to pronounced positional and substituent-dependent effects on both physicochemical properties and functional performance. For example, in the oxidative hair dye application space explicitly claimed for this compound class, the specific substitution pattern (2-amino with a 5-isopropyl group) is critical for achieving desired color outcomes and fastness properties [1]. Even among isomeric isopropylphenols, the para isomer exhibits more favorable micellar solubilization than other substitution patterns, a property that directly impacts formulation behavior and bioavailability [2]. Thus, substituting 2-amino-5-isopropylphenol with 2-amino-4-isopropylphenol or other aminophenol analogs without experimental validation risks compromising reaction outcomes, color development, and formulation stability.

Isomer mismatch
2-Amino-4-isopropylphenol or other positional isomers may shift patent coverage and color-development outcomes.
Formulation behavior
Para-isopropyl substitution pattern is reported to show more favorable micellar solubilization; non-para isomers may alter formulation compatibility.
Substituent sensitivity
Oxidative dye performance is sensitive to the exact 2-amino-5-isopropyl arrangement; generic aminophenol substitution may compromise reproducibility.

2-Amino-5-isopropylphenol: Comparative Procurement Evidence


Purity and Batch QC: Multi-Method Analytical Verification

2-Amino-5-isopropylphenol (CAS 139729-85-4) is supplied with a standard purity specification of 97%, and vendors provide batch-specific QC data including NMR, HPLC, and GC analyses . This triplicate analytical verification reduces procurement risk compared to sourcing from vendors offering only minimal or unverified purity claims. While class-level inference suggests that the presence of both amino and hydroxyl groups confers metal-chelating and antioxidant properties relevant to biological research , quantitative comparator data in defined assay systems are not available in the current literature.

Batch QC
Supplier specification
97% purity with NMR, HPLC, GC batch data
Supports procurement of verified purity for synthesis reproducibility.
QC data supplier-dependent; verify batch documentation.
Analytical Chemistry Quality Control Synthetic Chemistry

Patent-Specific Claims for Oxidative Hair Dye Formulations

2-Amino-5-isopropylphenol is explicitly claimed within the genus of 2-(amino or substituted amino)-3,5-substituted phenol compounds for use in oxidative hair dyeing compositions [1]. The patent specifically teaches that compounds with this substitution pattern (2-amino with a 5-isopropyl group) are suitable for dyeing keratin fibers and produce desired color outcomes when formulated with suitable oxidizing agents [1]. This represents a direct application-specific differentiation over alternative aminophenol isomers that fall outside this claimed genus. Quantitative comparative performance data (e.g., color intensity values, wash fastness metrics) are not disclosed in the patent document.

Patent scope
Patent claim
Included in claimed genus for oxidative hair dye; isomer excluded if substitution pattern differs
Aligns formulation selection with patent-claimed compositions.
Quantitative performance data not disclosed in patent.
Cosmetic Chemistry Oxidative Dyeing Formulation Science

Positional Isomer Effect on Micellar Solubilization

Comparative studies of isopropylphenol isomers demonstrate that the para isomer exhibits more favorable micellar solubilization than ortho or meta isomers [1]. Specifically, for phenols with nonpolar substituents including isopropylphenols, the para isomer showed more favorable free energy of micellar solubilization in surfactant systems [1]. While this study did not directly measure 2-amino-5-isopropylphenol, the class-level inference from isopropylphenol positional isomer data suggests that the 5-isopropyl (para relative to the amino group, meta relative to the hydroxyl) substitution pattern in 2-amino-5-isopropylphenol may confer distinct formulation advantages over alternative positional isomers such as 2-amino-4-isopropylphenol or 2-amino-6-isopropylphenol.

Micellar behavior
Class-level
Para-isopropylphenol exhibits more favorable solubilization free energy vs. ortho/meta isomers
May indicate better formulation compatibility for 2-amino-5-isopropylphenol (inferred).
Direct measurement for amino-substituted derivative not available.
Physical Chemistry Formulation Science Surfactant Systems

2-Amino-5-isopropylphenol: Validated Application Scenarios


Oxidative Hair Dye Formulation Development

2-Amino-5-isopropylphenol is suitable for use as a primary intermediate or coupler in oxidative hair dye formulations. The compound falls within the specifically claimed genus of 2-(amino or substituted amino)-3,5-substituted phenol compounds in US Patent Application US20060032002A1, which teaches compositions for dyeing keratin fibers using oxidative systems [1]. Formulation chemists should anticipate that this specific substitution pattern (2-amino with 5-isopropyl) is validated within the patent literature for achieving desired color development outcomes.

Synthetic Building Block with Verified Purity

For synthetic chemists requiring 2-amino-5-isopropylphenol as a starting material or intermediate, procurement from vendors providing triplicate analytical verification (NMR, HPLC, GC) ensures batch-to-batch reproducibility [1]. The 97% standard purity specification reduces the risk of side reactions and impurity-related yield losses compared to sourcing from suppliers with undocumented or minimal purity claims.

Surfactant-Based Formulation with Optimized Solubilization

Formulation scientists developing surfactant-based delivery systems (e.g., micellar solutions, emulsions) should consider 2-amino-5-isopropylphenol based on class-level evidence that para-substituted isopropylphenols exhibit more favorable micellar solubilization than ortho or meta isomers [2]. While direct data for the amino-substituted derivative are not available, the para-isopropyl substitution pattern in 2-amino-5-isopropylphenol is anticipated to confer enhanced compatibility with micellar systems compared to alternative positional isomers.

Aminophenol-Derived Pharmacophore Research

Academic researchers investigating structure-activity relationships (SAR) for aminophenol-based pharmacophores may use 2-amino-5-isopropylphenol as a scaffold for derivatization. The compound's multifunctional nature—featuring an amino group, phenolic hydroxyl, and isopropyl substituent—enables diverse chemical modifications including oxidation, reduction, and electrophilic substitution reactions . Researchers should note that quantitative biological activity data for this specific compound in defined assay systems are currently sparse in the peer-reviewed literature.

Application
Selection Property
Validation Focus
Oxidative hair dye formulation research
Patent-claimed 2-amino-5-isopropyl pattern
Color development and fastness endpoints
Synthetic intermediate procurement
Multi-method QC (NMR, HPLC, GC) available
Batch reproducibility and impurity control
Surfactant-based formulation studies
Para-isopropyl solubilization profile (class-level)
Micellar compatibility and formulation behavior
Aminophenol pharmacophore SAR research
Multifunctional amino/hydroxyl/isopropyl scaffold
Derivatization scope and biological assay fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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